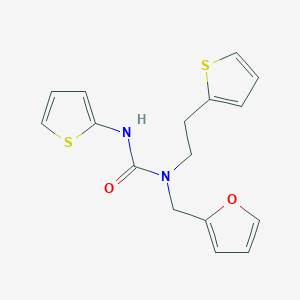

1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Descripción

1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative characterized by a central urea core substituted with a furan-2-ylmethyl group and two thiophen-2-yl moieties. Its molecular formula is C₁₇H₁₈N₂O₂S₂, with a molecular weight of 346.5 g/mol (CAS: 1396874-50-2) . The compound's structure features heterocyclic aromatic systems (furan and thiophene), which are known to influence electronic properties, lipophilicity, and biological interactions. While specific physicochemical data (e.g., melting point, solubility) are unavailable, its structural analogs (e.g., in ) suggest moderate crystallinity and stability under standard conditions .

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c19-16(17-15-6-3-11-22-15)18(12-13-4-1-9-20-13)8-7-14-5-2-10-21-14/h1-6,9-11H,7-8,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNITGOXPDMJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with furan-2-carbaldehyde, thiophene-2-carbaldehyde, and thiophene-2-ethylamine.

Formation of Intermediate: The initial step involves the condensation of furan-2-carbaldehyde with thiophene-2-ethylamine to form an imine intermediate.

Urea Formation: The imine intermediate is then reacted with thiophene-2-carbaldehyde and an isocyanate to form the final urea compound.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are commonly used.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydro derivatives.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mecanismo De Acción

The mechanism by which 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects depends on its application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Pathways Involved: The specific pathways would depend on the biological context, but could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Key Observations :

- Crystallinity : Melting points of analogs (203–273°C) suggest that polar substituents (e.g., benzo[d][1,3]dioxol in 5k) improve crystallinity compared to the target compound, where data are unavailable .

Physicochemical Properties

- Solubility : The target compound’s lipophilicity (logP estimated >3) may limit aqueous solubility compared to analogs with polar groups (e.g., 5j’s ethyl benzoate) .

- Stability : Thiophene and furan rings are generally stable under acidic conditions but may degrade under prolonged UV exposure due to conjugated π-systems .

Actividad Biológica

1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The compound features a furan ring and thiophene rings connected through a urea linkage. The structure can be represented as follows:

Antimicrobial Properties

Research has shown that compounds containing thiophene and furan moieties often exhibit significant antimicrobial activities. A study highlighted that derivatives of (thio)urea, including those similar to our compound, demonstrated broad-spectrum antibacterial and antifungal properties. For instance, certain (thio)ureas have been noted for their effectiveness against various strains of bacteria and fungi, making them potential candidates for antibiotic development .

Anticancer Activity

The anticancer potential of urea derivatives has been extensively documented. A related study reported that certain urea compounds exhibited considerable cytotoxicity against multiple cancer cell lines. For example, one derivative showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 μM to 28.7 μM across different cancer types such as lung, ovarian, and prostate cancers . This suggests that 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea may have similar anticancer effects due to its structural similarities.

Anti-inflammatory Effects

Compounds with thiophene and furan structures have also been investigated for their anti-inflammatory properties. In vitro studies indicated that certain (thio)ureas could inhibit pro-inflammatory cytokine production, suggesting a mechanism through which they exert anti-inflammatory effects .

Case Studies

- Antimicrobial Activity : A series of synthesized thiourea derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 12.5 μg/mL to 50 μg/mL, indicating promising antimicrobial activity .

- Anticancer Studies : In a comparative study, several urea derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The compound displayed significant inhibition in the proliferation of breast cancer cells (T-47D), with an IC50 value of approximately 15 μM .

- Anti-inflammatory Mechanisms : Research involving the inhibition of cyclooxygenase enzymes revealed that certain derivatives could reduce inflammation markers significantly in vitro, supporting their potential therapeutic use in inflammatory diseases .

Data Tables

| Biological Activity | Tested Compound | Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Urea Derivative A | Bactericidal | MIC: 12.5 μg/mL |

| Anticancer | Urea Derivative B | Cytotoxic | IC50: 15 μM |

| Anti-inflammatory | Urea Derivative C | Inhibition | IC50: 20 μM |

Q & A

Q. Mechanistic Insights :

- Molecular docking (AutoDock Vina) predicts binding to catalytic pockets (e.g., hydrogen bonding with urea carbonyl) .

- Competitive inhibition confirmed via Lineweaver-Burk plots .

(Basic) Which structural features dictate reactivity?

Answer:

Q. Stability Considerations :

- Photodegradation observed under UV light (λ = 254 nm); store in amber vials .

- Hydrolysis at extreme pH (<3 or >10); buffers (pH 6–8) recommended .

(Advanced) Can computational methods predict target interactions?

Answer:

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD <2 Å) .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and frontier orbital energies (HOMO-LUMO gap = 4.1 eV) .

- Pharmacophore Modeling : Identifies essential features (e.g., urea NH as hydrogen bond donor) .

Validation : Compare docking scores (e.g., Glide Score = −9.2 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.